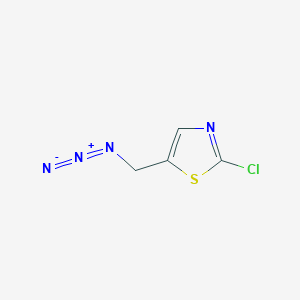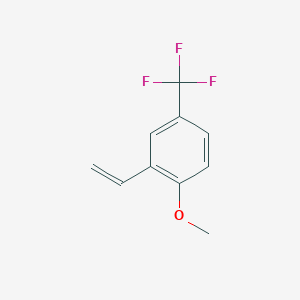
2,3,4,5-Tetrafluorobenzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluorobenzothioamide is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring and a thioamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorobenzothioamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable thioamide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrafluorobenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluorobenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrafluorobenzothioamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrafluorobenzoyl chloride
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzamide
Uniqueness
2,3,4,5-Tetrafluorobenzothioamide is unique due to the presence of both fluorine atoms and a thioamide group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H3F4NS |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
2,3,4,5-tetrafluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H3F4NS/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) |
Clave InChI |
YJUSEBIVWSAAAD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)




